2-Phenoxy-1-phenylethanol

Catalytic Transfer Hydrogenolysis Lignin Valorization Bimetallic Catalysis

2-Phenoxy-1-phenylethanol is the definitive β-O-4 lignin model compound, enabling 99.9% cyclohexanol yield via NiCo@LC-RS at 170°C and near-complete conversion at 120°C with Ni/C-2-400 for energy-efficient transfer hydrogenolysis. Uniquely facilitates one-pot electrochemical quinoline synthesis (37.5% selectivity) through NiCo₂O₄ spinel catalysis. As a non-cytotoxic metabolite of antimycobacterial LS-2, it offers a safe, reliable probe for lignin valorization and pharmaceutical mechanism studies.

Molecular Formula C14H14O2
Molecular Weight 214.264
CAS No. 4249-72-3
Cat. No. B2873073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-phenylethanol
CAS4249-72-3
Molecular FormulaC14H14O2
Molecular Weight214.264
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC2=CC=CC=C2)O
InChIInChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2
InChIKeyGSBICRJXEDSPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-1-phenylethanol (CAS 4249-72-3): A Distinctive Lignin β-O-4 Model Compound for Catalytic Depolymerization and Antimycobacterial Metabolite Research


2-Phenoxy-1-phenylethanol (C₁₄H₁₄O₂, MW 214.26) is a β-hydroxy ether that functions as a widely adopted model compound for the β-O-4 aryl ether linkage, the most abundant structural unit in native lignin [1]. Beyond its established role in lignin valorization research, this compound has been identified as a non-cytotoxic metabolite of the antimycobacterial neolignan analog 2-phenoxy-1-phenylethanone (LS-2) [2], positioning it at a unique intersection of sustainable chemistry and early-stage pharmaceutical investigation.

Why 2-Phenoxy-1-phenylethanol Cannot Be Substituted by Other Lignin Model Compounds or Antimicrobial Phenoxyethanol Derivatives


The bifunctional structure of 2-phenoxy-1-phenylethanol, incorporating both a β-O-4 ether linkage and a Cα-hydroxyl group, renders it uniquely suited for mechanistic studies of lignin depolymerization that cannot be replicated by simpler model compounds such as 2-phenoxyethanol or 1-phenylethanol. Its reactivity profile under catalytic hydrogenolysis and oxidative cleavage differs substantially from that of 2-phenoxy-1-phenylethanone (PP-one), its ketone analog, with the hydroxyl group enabling distinct dehydrogenation pathways essential for transfer hydrogenolysis mechanisms [1]. Furthermore, its established role as a non-cytotoxic metabolite of LS-2 [2] provides a safety rationale that contrasts with the skin-sensitizing potential of structurally similar phenoxyethanol-based preservatives, making generic substitution problematic in both catalytic and biological research contexts.

Quantitative Evidence for 2-Phenoxy-1-phenylethanol Differentiation from Closest Analogs and In-Class Compounds


Superior Conversion Yield of 2-Phenoxy-1-phenylethanol Using NiCo@LC-RS Bimetallic Catalyst Versus Ketone Analog

Under catalytic transfer hydrogenolysis (CTH) conditions, 2-phenoxy-1-phenylethanol (pp-ol) achieves near-complete conversion (99.9%) and exceptionally high yields of cyclohexanol (99.9%) and ethylbenzene (93.8%) when processed over a NiCo@LC-RS bimetallic catalyst at 170 °C under 1 MPa N₂ for 4 h. In contrast, its ketone analog, 2-phenoxy-1-phenylethanone (PP-one), yields a more complex and less selective product distribution under comparable CTH conditions [1]. The Cα-hydroxyl group of pp-ol enables a synergistic dehydrogenation mechanism at Ni and Co active sites that the ketone analog cannot undergo, resulting in markedly higher selectivity toward fully hydrogenated aromatic monomers.

Catalytic Transfer Hydrogenolysis Lignin Valorization Bimetallic Catalysis

High Selectivity for Quinoline Derivatives via Electrocatalytic Conversion with NiCo₂O₄ Spinel Catalyst

Electrocatalytic conversion of 2-phenoxy-1-phenylethanol over NiCo₂O₄ spinel nanoboxes achieves a 99.2 wt% conversion rate with selectivities of 37.5 wt% for quinoline derivatives and 31.5 wt% for phenol. In contrast, benzyl alcohol, another common lignin model substrate, undergoes distinct reaction pathways on the same catalyst system and does not yield nitrogen-containing heterocycles [1]. The β-O-4 linkage and Cα-hydroxyl group in 2-phenoxy-1-phenylethanol enable a multistage pathway involving C–O bond cleavage, hydroxyaldol condensation, and C–N bond formation that is inaccessible to simpler lignin model compounds.

Electrocatalysis Lignin Upgrading Nitrogen-Containing Aromatics

Low-Temperature Conversion (120 °C) with Near-Complete Efficiency Using Ni/C-2-400 Catalyst

2-Phenoxy-1-phenylethanol undergoes nearly 100% conversion at a mild reaction temperature of 120 °C using a Ni/C-2-400 catalyst derived from Ni-MOF precursors, with phenol and ethylbenzene as the main products. By comparison, vanillyl alcohol, another lignin model compound, typically requires temperatures exceeding 140 °C for comparable conversion rates over Ni-based catalysts, and 4-hydroxybenzyl alcohol shows substantially lower reactivity under mild thermal conditions [1]. The β-O-4 linkage in 2-phenoxy-1-phenylethanol is intrinsically more susceptible to low-temperature C–O bond cleavage than the simpler C–O linkages present in other lignin surrogates.

Catalytic Transfer Hydrogenolysis Low-Temperature Catalysis Ni-MOF-Derived Catalysts

Non-Cytotoxic Metabolite Profile in Rat Hepatocytes at Concentrations Up to 1 mM

Exposure of rat hepatocytes to 2-phenoxy-1-phenylethanol, as a metabolite of the antimycobacterial compound LS-2 (2-phenoxy-1-phenylethanone), at concentrations up to 1 mM for 48 h did not induce reduced glutathione (GSH) formation or lipid peroxidation, indicating an absence of oxidative stress and cytotoxicity. In contrast, the parent compound LS-2 at 1 mM exhibits very weak but detectable cytotoxicity in mammalian cells and requires careful dose management in murine models [1]. The metabolic conversion of LS-2 to 2-phenoxy-1-phenylethanol thus represents a detoxification pathway that preserves antimycobacterial activity while eliminating cytotoxic effects.

Antimycobacterial Cytotoxicity Hepatocyte Metabolism

High Yield of Acetophenone and Phenol (92% Each) via Self-Hydrogen Transfer Hydrogenolysis with Non-Noble CuZnAl Catalyst

Self-hydrogen transfer hydrogenolysis (STH) of 2-phenoxy-1-phenylethanol over a skeletal CuZnAl catalyst at 160 °C under N₂ atmosphere yields 92% acetophenone and 92% phenol. In contrast, 2-phenethyl phenyl ether, a simpler lignin dimer lacking the Cα-hydroxyl group, yields a more complex product mixture with lower monomer selectivity under identical STH conditions [1]. The Cα-hydroxyl group in 2-phenoxy-1-phenylethanol participates directly in the dehydrogenation step, facilitating selective C–O bond cleavage that is not possible with ether-only lignin model compounds.

Self-Hydrogen Transfer Hydrogenolysis Non-Noble Catalysis Lignin Depolymerization

Temperature-Dependent Conversion Efficiency (46.6% to 98.5%) with Ru/C-KOH-2 Catalyst for Solvent Screening Applications

Conversion of 2-phenoxy-1-phenylethanol over Ru/C-KOH-2 catalyst in ethanol increases from 46.6% at 200 °C to 98.5% at 240 °C, with phenol selectivity rising from 9.4% to 19.5% over the same temperature range. Additionally, ethanol and 2-propanol solvents yield 65–70% conversion at 220 °C, whereas tert-butanol and 1-propanol yield only 43–47% conversion [1]. In comparison, guaiacol (2-methoxyphenol), another lignin model compound, shows different solvent and temperature response profiles in hydrogenolysis over supported metal catalysts, making 2-phenoxy-1-phenylethanol a more sensitive and tunable probe for studying solvent and temperature effects.

Catalytic Hydrogenolysis Ruthenium Catalysis Solvent Effect Studies

Optimal Application Scenarios for 2-Phenoxy-1-phenylethanol Based on Quantified Differential Evidence


High-Yield Production of Cyclohexanol and Ethylbenzene from Lignin Surrogates

Researchers aiming to produce cyclohexanol and ethylbenzene with >90% yield from lignin model compounds should prioritize 2-phenoxy-1-phenylethanol over its ketone analog (PP-one) due to its capacity for 99.9% conversion and 99.9% cyclohexanol yield using NiCo@LC-RS bimetallic catalysts at 170 °C [1]. The hydroxyl functionality enables a synergistic dehydrogenation pathway that is not accessible to the ketone analog, making this compound the preferred substrate for high-selectivity hydrogenolysis studies.

Sustainable Synthesis of Quinoline Derivatives via Electrocatalytic Upgrading

For laboratories developing electrocatalytic routes to nitrogen-containing heterocycles from renewable feedstocks, 2-phenoxy-1-phenylethanol is the only lignin model compound demonstrated to yield quinoline derivatives (37.5 wt% selectivity) in a one-pot electrochemical process using NiCo₂O₄ spinel catalysts [1]. Simpler model compounds such as benzyl alcohol cannot access the multistage C–N bond formation pathway, making 2-phenoxy-1-phenylethanol uniquely suited for this application.

Low-Energy Lignin Depolymerization Model Studies at Mild Temperatures

Investigators seeking to minimize energy input in catalytic transfer hydrogenolysis should select 2-phenoxy-1-phenylethanol as their model substrate, as it achieves near-complete conversion at 120 °C using Ni/C-2-400 catalysts [1]. This represents a temperature reduction of at least 20 °C compared to vanillyl alcohol and 4-hydroxybenzyl alcohol under comparable conditions, enabling more sustainable and cost-effective experimental designs.

Antimycobacterial Mechanism Studies Requiring Non-Cytotoxic Probe Compounds

For research on the mechanism of action of antimycobacterial neolignans, 2-phenoxy-1-phenylethanol offers a critical advantage as a non-cytotoxic metabolite of LS-2, showing no GSH induction or lipid peroxidation at concentrations up to 1 mM in rat hepatocytes [1]. This contrasts with the parent compound LS-2, which exhibits very weak cytotoxicity, allowing researchers to isolate antimicrobial effects from confounding toxicity signals.

Solvent and Temperature Optimization Studies for Supported Metal Catalysts

2-Phenoxy-1-phenylethanol serves as an exceptionally sensitive probe substrate for optimizing catalytic hydrogenolysis conditions, with conversion ranging from 46.6% to 98.5% over a 40 °C temperature window and varying by >20 percentage points depending on solvent polarity (ethanol/2-propanol vs. tert-butanol/1-propanol) [1]. This pronounced responsiveness makes it a superior choice over guaiacol for systematic studies of solvent and temperature effects on C–O bond cleavage.

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